molecular formula C4H6N2 B178393 1-Aminocyclopropanecarbonitrile CAS No. 196311-65-6

1-Aminocyclopropanecarbonitrile

Cat. No. B178393
CAS RN: 196311-65-6
M. Wt: 82.1 g/mol
InChI Key: UIVATUPCWVUVIM-UHFFFAOYSA-N
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Description

1-Aminocyclopropanecarbonitrile is an organic compound with the chemical formula C4H6N2 . It is also known by other names such as 1-Aminocyclopropancarbonitril .


Molecular Structure Analysis

The molecular formula of 1-Aminocyclopropanecarbonitrile is C4H6N2 . The average mass is 82.104 Da and the monoisotopic mass is 82.053101 Da .


Physical And Chemical Properties Analysis

1-Aminocyclopropanecarbonitrile is a solid at 20 degrees Celsius . Its molecular weight is 118.56 . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Synthesis of Plant Growth Regulators

1-Aminocyclopropanecarbonitrile serves as a precursor for the synthesis of potentially plant growth-regulating 1-aminocyclopropanecarboxylic acids. Kimpe, Sulmon, and Stevens (1991) reported the successful synthesis of these compounds, which are essential in the study of plant growth and development (Kimpe, Sulmon, & Stevens, 1991).

Role in Ethylene Precursor Metabolism

Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in higher plants, highlighting its importance in ethylene precursor metabolism (Hoffman, Yang, & McKeon, 1982).

Photochemical Production for Drug Discovery

Staveness and colleagues (2019) described the photochemical conversion of aminocyclopropanes, like 1-aminocyclopropanecarbonitrile, into 1-aminonorbornanes. This method is significant in drug discovery, providing a diverse array of substitution patterns while maintaining functional group tolerance (Staveness et al., 2019).

Ethylene-Independent Signaling in Plants

Polko and Kieber (2019) reviewed the role of 1-Aminocyclopropane 1-carboxylic acid (ACC), closely related to 1-Aminocyclopropanecarbonitrile, in plant development and signaling, independent of ethylene biosynthesis (Polko & Kieber, 2019).

Advanced Cyclopropane Synthesis

Aelterman et al. (1999) explored new syntheses and reactions of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles, demonstrating the chemical versatility and potential for creating advanced cyclopropane structures (Aelterman et al., 1999).

Safety and Hazards

1-Aminocyclopropanecarbonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1-aminocyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVATUPCWVUVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339546
Record name 1-Aminocyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

196311-65-6
Record name 1-Aminocyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amino cycloprapane carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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